molecular formula C11H20N2O B11748646 (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone

(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone

Cat. No.: B11748646
M. Wt: 196.29 g/mol
InChI Key: PKHBRQZVNSQJJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone involves the reaction of cyclohexanone with pyrrolidine in the presence of an amine catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C . The process involves the formation of an imine intermediate, which is subsequently reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines, thiols, halides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexyl and a pyrrolidinyl group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

(1-Aminocyclohexyl)(pyrrolidin-1-yl)methanone, a compound characterized by its unique structural features, including a cyclohexyl group, a pyrrolidine moiety, and a carbonyl functional group, has garnered attention for its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The systematic name of this compound reflects the presence of an amino group attached to a cyclohexane ring and a pyrrolidine ring linked through a ketone functional group. This structural configuration allows for diverse chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, influencing neural pathways and potentially exhibiting psychoactive properties.
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound possess potent antibacterial activity against Gram-positive bacteria, outperforming traditional antibiotics like ciprofloxacin in certain cases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound's ability to bind to various receptors plays a crucial role in its pharmacological profile. Techniques such as molecular docking studies and receptor binding assays are employed to elucidate these interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1-Aminocyclohexyl)(2-(3-chlorophenyl)pyrrolidin-1-yl)methanoneContains chlorophenyl groupPotential for enhanced receptor selectivity
(1-Aminocyclohexyl)(2-(3-bromophenyl)pyrrolidin-1-yl)methanoneContains bromophenyl groupVariation in biological activity due to halogen substitution
5-(1-amino-cyclohexyl)-2(1H)-pyridinonePyridine ring instead of pyrrolidineDifferent interaction profile due to heterocyclic structure

This table highlights how variations in structural features can lead to differences in biological activity, emphasizing the importance of chemical structure in pharmacology.

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound derivatives:

  • Antibacterial Activity Assessment : A study evaluated the antibacterial properties of various derivatives against clinically isolated Gram-positive pathogens. The results indicated that some derivatives exhibited significantly higher potency compared to established antibiotics, suggesting their potential as novel therapeutic agents .
  • Neuropharmacological Effects : Another case study focused on the neuropharmacological effects of this compound in animal models. The findings suggested alterations in behavioral responses consistent with modulation of serotonergic pathways, warranting further exploration into its potential as an antidepressant or anxiolytic agent.

Research Findings

Recent research has explored various aspects of this compound's biological activity:

  • In Vitro Studies : Laboratory tests have demonstrated its ability to inhibit bacterial growth effectively, particularly against resistant strains.
  • Toxicology Assessments : Preliminary toxicological studies indicate that certain derivatives possess favorable safety profiles, making them suitable candidates for further development.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

(1-aminocyclohexyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H20N2O/c12-11(6-2-1-3-7-11)10(14)13-8-4-5-9-13/h1-9,12H2

InChI Key

PKHBRQZVNSQJJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCCC2)N

Origin of Product

United States

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